molecular formula C12H17N3S B8308767 3-tert-Butyl-1-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

3-tert-Butyl-1-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B8308767
M. Wt: 235.35 g/mol
InChI Key: ILQCSKVRXBJPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-1-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H17N3S and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

5-tert-butyl-2-(4-methylthiophen-2-yl)pyrazol-3-amine

InChI

InChI=1S/C12H17N3S/c1-8-5-11(16-7-8)15-10(13)6-9(14-15)12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

ILQCSKVRXBJPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)N2C(=CC(=N2)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-4-methylthiophene (WO 2008/121666) (1.00 g, 4.50 mmol) in anhydrous toluene (15.0 mL) was added 3-tert-butyl-1H-pyrazol-5-amine (683 mg, 4.91 mmol) followed by (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (140 μL, 0.89 mmol) and potassium carbonate (1.30 g, 9.37 mmol). The mixture was purged with N2, copper(I) iodide (42 mg, 0.22 mmol) was added and the reaction mixture was heated at reflux under N2 for 16 hr during which time most of the solvent was lost. The resulting mixture was partitioned between ethyl acetate (150 mL) and water (150 mL) and the organic layer was separated and extracted with aq. citric acid solution (10% w/v, 150 mL) followed by brine (50 mL), and then dried and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 120 g, DCM, isocratic elution) to afford the title compound, Intermediate A20, as a brown solid (340 mg, 32%); Rt 1.94 min (Method 2); m/z 236 (M+H)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
42 mg
Type
catalyst
Reaction Step Four

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